2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide
Description
The compound 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-c]pyrimidine) functionalized with a 3,5-dimethylphenylamino group at position 5, a methyl group at position 7, and an N-methyl-N-phenylacetamide side chain at position 2.
Propriétés
IUPAC Name |
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-15-10-16(2)12-18(11-15)25-22-24-17(3)13-20-26-28(23(31)29(20)22)14-21(30)27(4)19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXYOWBIFLBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)N(C)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core, which is achieved through a Biginelli-like multicomponent reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The resulting intermediate is then subjected to further functionalization to introduce the dimethylphenylamino and phenylacetamide groups .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
The compound "2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide" is a screening compound with potential applications in scientific research .
Compound Identification
- ChemDiv Compound ID: P572-7690
- Molecular Formula:
- IUPAC Name: 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide
- SMILES: Cc1cc(NC(N23)=NC(C)=CC3=NN(CC(N(C)c3ccccc3)=O)C2=O)cc(C)c1
Availability and Formats
The compound is available in the following formats :
- Glass Vials (4ml Glass Vials VWR #97047-678)
- 96-tube racks (Matrix #4247 96-well 1.4ml sealed with capmats, empty cols 1 & 12, 100uL of 10mM)
Potential Research Applications
While the provided search results do not detail specific applications of "2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide", its structural features suggest potential uses in medicinal chemistry. Triazolopyrimidines, the class to which this compound belongs, are of interest for their pharmacological activities.
Antiproliferative Activity
The search results mention the use of microgreens extracts for antiproliferative activity testing using the MTT assay . Although this information does not directly relate to the specified compound, it demonstrates a relevant experimental method that could be applied to test the compound's potential antiproliferative effects .
Mécanisme D'action
The mechanism of action of 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Compound: N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
- Molecular Formula : C22H21FN6O2
- Molecular Weight : 420.448 g/mol
- Key Differences: The 3,5-dimethylphenyl group in the target compound is replaced with a 4-fluorophenyl group.
- Implications :
Heterocyclic Core Variations
Compound: 2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid
- Molecular Formula : C10H12N4O3
- Molecular Weight : 236.23 g/mol
- Key Differences :
- Implications :
Functional Group Comparisons in Agrochemicals
Compound : Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
- Molecular Formula: Not explicitly provided (see ).
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Substituent Effects : The 3,5-dimethylphenyl group in the target compound may enhance lipophilicity, favoring membrane permeability, whereas fluorine in the analog () could improve metabolic stability .
- Application Context : Unlike flumetsulam, the target compound’s acetamide side chain lacks sulfonamide’s ALS-inhibiting properties, implying divergent biological targets .
Activité Biologique
The compound 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and findings from recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo[4,3-c]pyrimidine core fused with an anilino group and an acetamide moiety. The following table summarizes its key chemical characteristics:
| Property | Description |
|---|---|
| IUPAC Name | 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide |
| Molecular Formula | C22H24N6O2 |
| Molecular Weight | 396.47 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to inhibit certain enzyme activities, leading to various pharmacological effects. The triazolopyrimidine core is essential for binding affinity, while the additional functional groups enhance its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of less than 10 µM against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cell lines, indicating potent antitumor activity .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of proteins involved in cancer cell proliferation and survival pathways. This interaction disrupts normal cellular functions and induces apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed promising results against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties as well:
- Cytokine Modulation : In animal models, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory conditions .
Study on Anticancer Efficacy
A study published in 2023 investigated the effects of this compound on human cancer cell lines. Researchers found that:
- The compound significantly inhibited cell growth in a dose-dependent manner.
- Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.
These findings underscore the potential of this compound as a lead candidate for further development in cancer therapeutics.
Study on Antimicrobial Activity
Another study focused on evaluating the antimicrobial efficacy of this compound against various pathogens. Key findings included:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
